5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin

Catalog No.
S13944371
CAS No.
M.F
C13H13ClO4
M. Wt
268.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin

Product Name

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin

IUPAC Name

8-(3-chloro-2-hydroxypropoxy)-5-methylchromen-2-one

Molecular Formula

C13H13ClO4

Molecular Weight

268.69 g/mol

InChI

InChI=1S/C13H13ClO4/c1-8-2-4-11(17-7-9(15)6-14)13-10(8)3-5-12(16)18-13/h2-5,9,15H,6-7H2,1H3

InChI Key

NHIMOCALGIEQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CCl)O

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structural features. Coumarins are a class of organic compounds known for their aromatic properties and presence in various natural sources, including plants and fungi. The specific structure of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin includes a methyl group at the 5-position and a chloro-substituted hydroxypropoxy group at the 8-position of the coumarin ring. This arrangement contributes to its potential biological activity and applicability in various fields, including pharmaceuticals and agrochemicals.

Typical of coumarin derivatives. These include:

  • Electrophilic Substitution: The presence of electron-donating groups (like the methyl group) can enhance the reactivity of the aromatic system, allowing for electrophilic substitution reactions.
  • Nucleophilic Attack: The chloro substituent can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Condensation Reactions: The hydroxy group can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions allow for the modification of the coumarin scaffold, potentially leading to derivatives with enhanced biological properties.

Coumarins, including 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin, are noted for their diverse biological activities. They exhibit:

  • Antioxidant Properties: Coumarins have been shown to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Antimicrobial Activity: Some coumarin derivatives possess significant antibacterial and antifungal properties, making them candidates for pharmaceutical applications .
  • Anticancer Potential: Research indicates that certain coumarins can inhibit tumor growth and induce apoptosis in cancer cells .

The specific biological activity of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin may vary based on its structural modifications and the presence of functional groups.

Several synthetic routes have been developed for the preparation of coumarins, including:

  • Peptide Coupling Reactions: Utilizing diethyl malonate and salicylaldehyde, followed by hydrolysis to yield coumarin derivatives .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through rapid heating, applicable for synthesizing various substituted coumarins .
  • Palladium-Catalyzed Reactions: Such as oxidative coupling with arylboronic acids to form aryl-substituted coumarins under mild conditions .

These methods emphasize the versatility in synthesizing coumarin derivatives, allowing for modifications that enhance their biological activities.

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases or cancers.
  • Agriculture: Due to its antimicrobial properties, it may be useful as a natural pesticide or fungicide.
  • Cosmetics: Its antioxidant properties could be beneficial in skincare formulations aimed at protecting skin from oxidative damage.

Interaction studies involving 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin focus on its binding affinity to various biological targets. These studies typically assess:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Investigating how this compound is metabolized by cytochrome P450 enzymes can reveal its pharmacokinetic profile .

Such studies are crucial for evaluating the safety and efficacy of this compound in therapeutic applications.

Several compounds share structural similarities with 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-HydroxycoumarinHydroxyl group at position 7Strong antioxidant activity
CoumarinBasic structure without substitutionsFound naturally in many plants
4-MethylcoumarinMethyl group at position 4Exhibits fluorescence properties
6-ChlorocoumarinChlorine substituent at position 6Notable for its antibacterial activity
UmbelliferoneHydroxyl group at position 7Known for its role in plant defense mechanisms

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is unique due to its specific chloro-substituted hydroxypropoxy group that may enhance its solubility and biological activity compared to other coumarins.

The Pechmann condensation remains a cornerstone for coumarin synthesis, enabling the formation of the core benzopyrone structure through acid-catalyzed reactions between phenols and β-ketoesters. For 5-methyl-8-(3-chloro-2-hydroxypropoxy)coumarin, the reaction typically employs a substituted phenol bearing the 3-chloro-2-hydroxypropoxy group at the para position relative to the hydroxyl group.

The mechanism proceeds via three sequential steps:

  • Transesterification: The β-ketoester (e.g., ethyl acetoacetate) reacts with the phenolic hydroxyl group to form a phenolic ester intermediate.
  • Intramolecular hydroxyalkylation: The activated carbonyl group undergoes electrophilic attack at the ortho position of the phenol ring, facilitated by Brønsted or Lewis acid catalysts.
  • Dehydration: A final elimination step forms the α,β-unsaturated lactone characteristic of coumarins.

Recent advancements in catalyst design have significantly improved yields. For example, the UiO-66-SO~3~H metal–organic framework (MOF) reduces the activation energy of the rate-determining transesterification step to 12.6 kcal/mol, compared to 22.6 kcal/mol with conventional sulfuric acid. This MOF’s sulfonic acid groups enhance proton availability while maintaining structural stability at elevated temperatures (140°C).

CatalystReaction Time (h)Temperature (°C)Yield (%)
H~2~SO~4~812045
UiO-66-SO~3~H414066

The choice of phenol precursor dictates the substituent pattern. For the 8-(3-chloro-2-hydroxypropoxy) group, pre-functionalized phenols like 3-chloro-2-hydroxypropoxy-substituted resorcinol are essential starting materials.

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave irradiation has revolutionized coumarin synthesis by accelerating reaction kinetics and improving energy efficiency. In solvent-free conditions, FeF~3~ catalyzes the Pechmann condensation between ethyl acetoacetate and substituted phenols under microwave irradiation (300 W), achieving 85–92% yields within 10–15 minutes.

Key advantages include:

  • Rapid heating: Microwave energy directly activates polar molecules, reducing thermal gradients and side reactions.
  • Catalyst efficiency: FeF~3~’s Lewis acidity promotes both transesterification and cyclization steps without requiring stoichiometric acids.
  • Simplified purification: The absence of solvents eliminates extraction steps, enabling direct isolation via recrystallization.

For 5-methyl-8-(3-chloro-2-hydroxypropoxy)coumarin, microwave protocols typically employ a 1:1.6 molar ratio of phenol to β-ketoester, with irradiation times optimized to 8 minutes for complete conversion.

Role of Brønsted Acidic Ionic Liquid Catalysts in Green Synthesis

Brønsted acidic ionic liquids (BAILs) like N-(4-sulfonic acid) butyl triethylammonium hydrogen sulfate ([TEBSA][HSO~4~]) offer dual functionality as solvents and catalysts. These systems achieve 89–94% yields of coumarin derivatives under solvent-free conditions at 80°C within 2 hours.

The catalytic cycle involves:

  • Protonation: The ionic liquid’s sulfonic acid group activates the β-ketoester’s carbonyl oxygen.
  • Nucleophilic attack: The phenol’s hydroxyl group attacks the activated carbonyl, forming the ester intermediate.
  • Cyclization and dehydration: Sequential proton transfers mediate ring closure and water elimination.

BAILs are recyclable for up to five cycles without significant activity loss, making them ideal for large-scale production. The chloro-substituted hydroxypropoxy group’s electron-withdrawing nature enhances the phenol’s reactivity, allowing milder reaction conditions compared to unsubstituted analogs.

Optimization of Chloro-Substituted Hydroxypropoxy Group Functionalization

Introducing the 3-chloro-2-hydroxypropoxy moiety requires precise control over electrophilic aromatic substitution (EAS) reactivity. Key optimization parameters include:

  • Phenol activation: Electron-rich phenols (e.g., resorcinol derivatives) undergo faster EAS. The chloro and hydroxy groups in the propoxy side chain modulate the phenol’s electron density, requiring adjusted acid catalyst concentrations.
  • Temperature effects: Elevated temperatures (120–140°C) favor complete substitution but risk side reactions like dechlorination. UiO-66-SO~3~H’s confined pore structure mitigates this by stabilizing transition states.
  • Steric considerations: Bulky substituents on the phenol ring necessitate longer reaction times. For example, 8-substituted coumarins require 25% extended irradiation in microwave protocols compared to 7-substituted analogs.

Density functional theory (DFT) calculations reveal that the chloro-substituted hydroxypropoxy group lowers the activation energy for hydroxyalkylation by 4.2 kcal/mol compared to non-halogenated analogs, due to enhanced electrophilicity at the reaction center.

SubstituentActivation Energy (kcal/mol)
8-Hydroxypropoxy18.7
8-(3-Chloro-2-hydroxypropoxy)14.5

These insights guide the rational design of catalysts and reaction conditions for targeted functionalization.

The primary anticancer mechanism of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin involves the inhibition of Myeloid Cell Leukemia 1 (Mcl-1) protein, a key regulator of the intrinsic apoptotic pathway [1]. Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and serves as a critical antiapoptotic factor in cancer cells [2]. When overexpressed, Mcl-1 correlates with high tumor grade, poor patient survival, and resistance to conventional cancer therapies [1].

The compound exerts its cytotoxic effects through direct binding to the Mcl-1 protein with subnanomolar affinity, disrupting the protein's antiapoptotic function [1]. This binding leads to the displacement of proapoptotic proteins such as Bax and BIM from their sequestration by Mcl-1, allowing these proteins to initiate the mitochondrial apoptotic cascade [3]. The activation of Bax results in mitochondrial outer membrane permeabilization (MOMP), which facilitates the release of cytochrome c into the cytosol [4].

Following cytochrome c release, the apoptosome complex forms, activating caspase-9 and subsequently caspase-3, the primary executioner caspase [5]. Activated caspase-3 cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to systematic cellular dismantling and programmed cell death [5]. This mechanism demonstrates particular efficacy against hematological malignancies and solid tumors that exhibit Mcl-1 dependency [1].

Research indicates that 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin shows enhanced potency when combined with other therapeutic agents. The compound demonstrates synergistic effects with docetaxel and topotecan in lung cancer models, suggesting its potential as part of combination therapy regimens [1]. The selectivity of this compound for cancer cells over normal cells is attributed to the higher expression levels of Mcl-1 in malignant tissues compared to healthy cells [2].

Antifungal Action Against Macrophomina phaseolina Pathogenic Strains

The antifungal activity of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin against Macrophomina phaseolina represents a significant therapeutic application in plant pathology [6]. Macrophomina phaseolina is a soil-borne fungal pathogen that causes charcoal rot disease in numerous economically important crops worldwide [7]. The compound demonstrates potent inhibitory effects against this pathogen through multiple molecular mechanisms targeting fungal cell wall integrity [8].

The primary mechanism involves the inhibition of plant cell wall-degrading enzymes that are essential for fungal pathogenesis [8]. Molecular docking studies reveal that the compound exhibits strong binding affinity to endoglucanase I with a binding energy of -160.23 kcal/mol [8]. Endoglucanase I is a critical enzyme that catalyzes the hydrolysis of cellulose, enabling the pathogen to penetrate plant cell walls and establish infection [8]. The compound also demonstrates significant binding interactions with pectinase and proteinase K, both of which are essential for fungal virulence [8].

The structure-activity relationship studies indicate that electron-withdrawing groups, particularly at the C-3 position of the coumarin ring, enhance antifungal activity against Macrophomina phaseolina [6]. The chloro-hydroxypropoxy substituent at position 8 provides optimal hydrophobic interactions with the enzyme active sites while maintaining selectivity for fungal targets over beneficial soil organisms [8].

Quantitative structure-activity relationship (QSAR) analysis demonstrates that the compound achieves a predictive model with R² = 0.78 and Q² = 0.67 for activity against Macrophomina phaseolina [6]. The compound shows remarkable selectivity, exhibiting potent antifungal activity while demonstrating minimal toxicity to beneficial bacteria such as Bacillus mycoides and Bradyrhizobium japonicum, as well as entomopathogenic nematodes [8]. This selectivity profile makes it an attractive candidate for environmentally friendly plant protection products [6].

Modulation of Bax/Bcl-2 Protein Interactions in Apoptotic Signaling

The modulation of Bax/Bcl-2 protein interactions represents a fundamental mechanism through which 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin regulates apoptotic signaling in cancer cells [15]. This mechanism involves the complex interplay between proapoptotic and antiapoptotic members of the Bcl-2 family proteins, which serve as critical regulators of the intrinsic apoptotic pathway [4].

Bcl-2 family proteins control mitochondrial outer membrane permeabilization through direct protein-protein interactions [16]. The antiapoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering proapoptotic proteins such as Bax, Bak, and BH3-only proteins [4]. The compound disrupts these protective interactions by binding to antiapoptotic proteins and displacing the proapoptotic effectors [3].

The Bax activation mechanism involves conformational changes that promote the protein's translocation from the cytosol to the mitochondrial outer membrane [17]. Once localized to the mitochondria, Bax undergoes oligomerization to form pores that allow the release of cytochrome c and other apoptogenic factors [17]. The compound enhances this process by reducing the availability of antiapoptotic proteins that normally prevent Bax activation [5].

Calcium signaling modulation represents an additional layer of Bax/Bcl-2 regulation [18]. The compound affects endoplasmic reticulum calcium handling by influencing Bcl-2's interaction with inositol 1,4,5-trisphosphate receptors (IP₃Rs) [19]. This modulation leads to altered calcium flux patterns that can either promote or inhibit apoptosis depending on the cellular context [18]. The compound's ability to regulate store-operated calcium entry (SOCE) provides an additional mechanism for controlling apoptotic sensitivity [18].

Protein expression modulation occurs through the compound's effects on gene transcription and protein stability [5]. Treatment with 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin results in upregulation of Bax expression and downregulation of Bcl-2 expression, shifting the Bax/Bcl-2 ratio toward a proapoptotic state [5]. This shift is mediated through activation of p53-dependent transcriptional programs that promote the expression of proapoptotic genes [5].

The selectivity of apoptosis induction depends on the specific expression patterns of Bcl-2 family proteins in different cell types [3]. Cancer cells often exhibit altered expression of these proteins, with many showing Bcl-2 overexpression or Bax downregulation [4]. The compound's ability to restore normal Bax/Bcl-2 ratios provides a therapeutic advantage in targeting malignant cells while sparing normal tissues [3].

Phosphorylation-dependent regulation adds another dimension to Bax/Bcl-2 modulation [16]. The compound influences the phosphorylation status of Bcl-2 family proteins through effects on various kinases, including JNK, ERK1/2, and AKT [16]. These phosphorylation events can either stabilize or destabilize protein-protein interactions, providing fine-tuned control over apoptotic signaling [16].

Biological Activity MechanismTarget PathwayKey Proteins/TargetsCellular Effect
Apoptosis Induction via Mcl-1 Protein InhibitionIntrinsic Apoptotic PathwayMcl-1, Bax, Bcl-2, Caspase-3, PARPMitochondrial membrane permeabilization, cell death
Antifungal Action Against Macrophomina phaseolinaFungal Cell Wall DegradationEndoglucanase I, Pectinase, Proteinase KDisruption of fungal cell wall integrity
HIV-1 Integrase InhibitionViral DNA IntegrationHIV-1 Integrase, DNA substratesPrevention of viral DNA integration
HIV-1 Reverse Transcriptase InhibitionViral RNA Reverse TranscriptionHIV-1 Reverse Transcriptase, RNA-DNA templatesInhibition of viral RNA transcription
Bax/Bcl-2 Protein Interaction ModulationMitochondrial Apoptotic SignalingBax, Bcl-2, Cytochrome c, CaspasesRegulation of apoptotic signaling cascade

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.0502366 g/mol

Monoisotopic Mass

268.0502366 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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